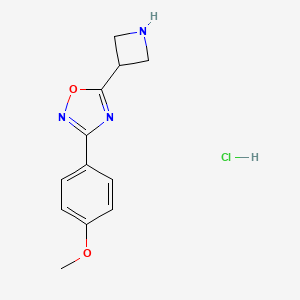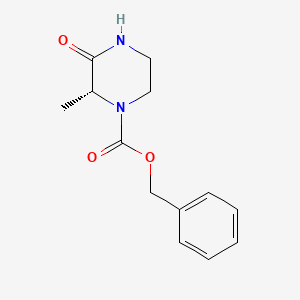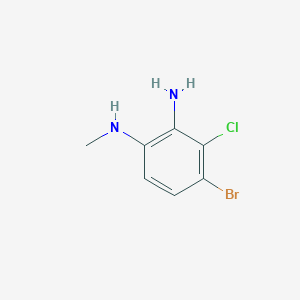
4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H8BrClN2. It has an average mass of 235.509 Da and a monoisotopic mass of 233.955933 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a methyl-diamine group . The exact 3D structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm^3, a boiling point of 326.3±42.0 °C at 760 mmHg, and a flash point of 151.1±27.9 °C. It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Molecular Structure and Computational Studies
Studies on dibromobenzenes, including derivatives similar to 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine, have provided insights into the effects of bromine substitution on benzene rings. These studies, conducted through density functional theory (DFT) and the second order Møller-Plesset perturbation theory (MP2), show that bromine's high electronegativity causes slight distortions in the benzene ring. This alteration potentially affects the reactivity of the compound, making certain derivatives more reactive due to smaller HOMO-LUMO energy gaps. Such computational analyses are crucial for understanding the electronic properties of halogenated aromatic compounds and their potential applications in material science and organic synthesis (Wang et al., 2013).
Synthesis of New Compounds and Materials
Research into halogenated aromatic compounds, similar to 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine, has led to the synthesis of novel materials. For instance, studies have demonstrated the use of bromination techniques to create sulfur-functionalized benzoquinones from brominated precursors. These methods are pivotal for the development of new materials with potential applications in pharmaceuticals, agrochemicals, and organic electronics due to their unique electronic and optical properties (Aitken et al., 2016).
Luminescence and Photophysical Properties
The study of naphthalimide derivatives, which share structural motifs with 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine, reveals the impact of halogen substitution on luminescence properties. These compounds exhibit room-temperature phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as phosphorescent markers in biological imaging. The research underscores the importance of halogen atoms in tuning the photophysical properties of organic molecules, potentially leading to the development of new imaging tools and materials for electronics (Ventura et al., 2014).
Environmental and Sensor Applications
The synthesis and study of compounds analogous to 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine have implications for environmental monitoring and sensor technology. For example, research on diamino compounds has led to the development of highly selective and sensitive sensors for metal ions, such as beryllium. These sensors, based on specific interactions between the diamino compound and the metal ion, offer a powerful tool for detecting and quantifying trace metals in environmental samples, contributing to better environmental management and safety (Soleymanpour et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-3-chloro-1-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKIFLPEBDSPIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C=C1)Br)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

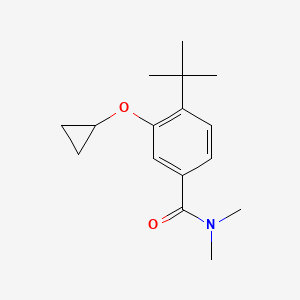
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)
![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)

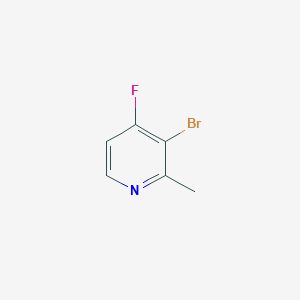
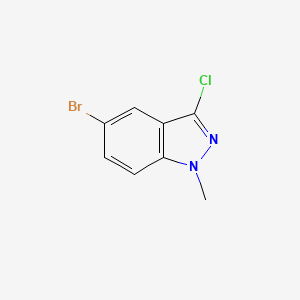
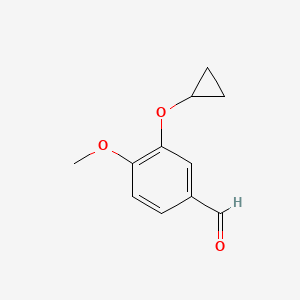
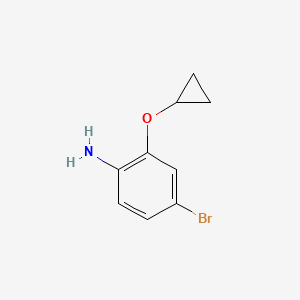
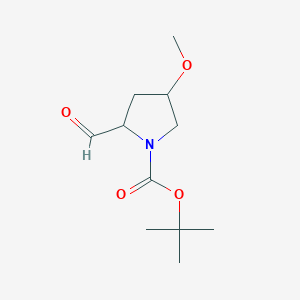


![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)
